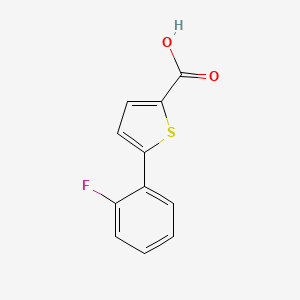

5-(2-Fluorophenyl)thiophene-2-carboxylic acid

Description

Significance of Fluorinated Heterocyclic Compounds in Medicinal Chemistry and Materials Science

The strategic incorporation of fluorine into heterocyclic compounds represents one of the most impactful advancements in modern medicinal chemistry and materials science. nbinno.com The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics. In medicinal chemistry, fluorination is a powerful tool used to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to biological targets. nbinno.com The C-F bond is resistant to metabolic degradation, which can lead to a longer drug half-life. Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, improving a molecule's absorption and distribution within the body. nbinno.com More than 300 fluorinated pharmaceuticals have been approved, highlighting the success of this strategy.

In the realm of materials science, fluorinated heterocycles are integral to the development of advanced functional materials. Their unique electronic properties are harnessed in the creation of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). chemimpex.com The presence of fluorine can tune the electronic energy levels of these materials, improving their performance and stability in electronic devices. researchgate.net This dual importance in both life sciences and technology underscores the continued research interest in developing new synthetic methods and applications for fluorinated heterocyclic compounds.

Overview of Thiophene-Based Scaffolds in Drug Discovery and Development

The thiophene (B33073) ring is considered a "privileged scaffold" in drug discovery, owing to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. encyclopedia.pub Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, mimicking the phenyl group while introducing unique electronic and physicochemical properties due to the presence of the sulfur atom. This has led to the development of thiophene-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. encyclopedia.pubnih.govmdpi.com

Thiophene derivatives have demonstrated efficacy against a range of biological targets. For instance, certain thiophene carboxamides have been investigated as potent antiproliferative agents against various cancer cell lines. nih.gov Other derivatives have shown significant inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), a key target in inflammatory pathways. nih.gov The versatility of the thiophene scaffold allows medicinal chemists to functionalize it at multiple positions, enabling the fine-tuning of structure-activity relationships to optimize potency and selectivity for a desired biological outcome. researchgate.net

Research Trajectory and Focus on 5-(2-Fluorophenyl)thiophene-2-carboxylic acid

Within the vast family of thiophene derivatives, those bearing both a phenyl group and a fluorine substituent are of particular interest, combining the benefits of the thiophene scaffold with the strategic advantages of fluorination. The specific compound, 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, represents a distinct structural isomer in this class. While detailed public research on the biological or material properties of this specific ortho-fluoro isomer is limited, its chemical structure suggests significant potential as a synthetic intermediate and a target for future investigation.

The research trajectory for this class of compounds is often focused on their role as versatile building blocks. chemimpex.com The carboxylic acid group on the thiophene ring serves as a primary site for chemical modification, such as amidation or esterification, to create a library of derivative compounds for biological screening. wikipedia.org The fluorophenyl group, in turn, is crucial for modulating the electronic and steric properties of the molecule, potentially influencing its interaction with biological receptors or its performance in an organic electronic device. nbinno.com

Much of the available research in this area has centered on the related isomer, 5-(4-Fluorophenyl)thiophene-2-carboxylic acid. chemimpex.comsigmaaldrich.com Studies on this para-fluoro analog have demonstrated its utility as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and organic semiconductors. chemimpex.comchemimpex.com By extension, 5-(2-Fluorophenyl)thiophene-2-carboxylic acid holds similar promise. The different positioning of the fluorine atom (position 2 instead of 4 on the phenyl ring) would be expected to confer unique conformational and electronic properties, making it a valuable tool for researchers exploring structure-activity relationships and developing novel chemical entities for pharmaceutical and material science applications. nbinno.comchemimpex.com

Detailed Research Findings

While specific studies detailing the biological activity of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid are not widely available, its significance can be understood through its physicochemical properties and its role as a precursor in chemical synthesis. The properties of this compound are often compared to its parent structure and its more commonly studied isomer to understand the impact of its specific substitution pattern.

Physicochemical Properties

The introduction of the 2-fluorophenyl group at the 5-position of thiophene-2-carboxylic acid results in a distinct set of physical and chemical characteristics. Below is a comparison of its properties with the parent compound and its para-isomer.

| Property | Thiophene-2-carboxylic acid | 5-(2-Fluorophenyl)thiophene-2-carboxylic acid | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid |

|---|---|---|---|

| Molecular Formula | C₅H₄O₂S | C₁₁H₇FO₂S | C₁₁H₇FO₂S |

| Molecular Weight | 128.15 g/mol | 222.24 g/mol | 222.24 g/mol |

| Melting Point | 125-127 °C | Not widely reported | 250-254 °C sigmaaldrich.com |

| Appearance | White solid wikipedia.org | Data not available | Off-white amorphous powder chemimpex.com |

| CAS Number | 527-72-0 wikipedia.org | 1259533-33-3 | 115933-30-7 sigmaaldrich.com |

Synthesis and Reactivity

Thiophene-2-carboxylic acids are typically synthesized through methods such as the oxidation of the corresponding aldehyde or acetylthiophene, or through carboxylation of a lithiated thiophene intermediate. wikipedia.orgresearchgate.net The synthesis of aryl-substituted thiophenes like 5-(2-Fluorophenyl)thiophene-2-carboxylic acid would likely involve a cross-coupling reaction, such as a Suzuki coupling, between a thiophene boronic acid derivative and a fluorophenyl halide, followed by the introduction or modification of the carboxylic acid group.

The reactivity of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is dominated by its functional groups:

Carboxylic Acid: This group can readily undergo esterification, amidation, or reduction. It is the primary handle for derivatization in synthetic campaigns. wikipedia.org

Thiophene Ring: The aromatic ring can participate in electrophilic substitution reactions, although the positions are influenced by the existing substituents.

C-F Bond: The fluorine atom is generally unreactive but exerts a strong electronic influence on the phenyl ring, affecting its reactivity and interaction with other molecules.

The compound serves as a key intermediate for creating more complex molecules. For example, the synthesis of N-(3,4,5-trimethoxyphenyl)-5-(2-fluorophenyl)thiophene-2-carboxamide, a potential anticancer agent, starts from the parent carboxylic acid, demonstrating its direct application in medicinal chemistry research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPCOHCDZGNURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenyl Thiophene 2 Carboxylic Acid

Diverse Synthetic Pathways for the Thiophene (B33073) Core

The synthesis of the 5-(2-Fluorophenyl)thiophene-2-carboxylic acid scaffold relies on established and innovative techniques in heterocyclic chemistry. The primary approaches involve forming the thiophene ring with the desired substitution pattern or functionalizing a pre-existing thiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the crucial carbon-carbon bond between the thiophene ring and the 2-fluorophenyl group. nih.gov These methods are favored for their high efficiency, functional group tolerance, and the ability to create specific linkages with high precision. rsc.orgsemanticscholar.org

The Suzuki-Miyaura coupling is a widely employed method for C-C bond formation and has been successfully applied to the synthesis of 5-aryl-thiophene-2-carboxamides. mdpi.com This reaction typically involves the coupling of a halogenated thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of the target compound, a common route involves the reaction of 5-bromothiophene-2-carboxylic acid (or its ester derivative) with 2-fluorophenylboronic acid. mdpi.com

The choice of catalyst, base, and solvent system is critical for achieving high yields. Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective. nih.govmdpi.com A combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be essential for promoting the coupling of inactive substrates like pentafluorophenylboronic acid. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic Acids | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 37-72% mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% nih.gov |

This table presents data from syntheses of related 5-aryl thiophene structures to illustrate typical reaction parameters.

Microwave irradiation has also been utilized to accelerate Suzuki coupling reactions, often in aqueous media, aligning with the principles of green chemistry. semanticscholar.org The regioselective nature of the Suzuki reaction allows for precise functionalization, making it a cornerstone in the synthesis of complex thiophene-based molecules. nih.gov

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions such as the Stille and Negishi couplings offer viable alternatives for forming the aryl-thiophene bond.

The Stille reaction couples an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org In the context of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid synthesis, this would typically involve the reaction of a 5-halothiophene derivative with a (2-fluorophenyl)stannane reagent. The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov The use of copper(I) salts as additives can significantly accelerate the reaction rate. harvard.edu

The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This method is highly effective for forming C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org The synthesis of the target molecule via Negishi coupling would involve reacting a 5-halothiophene with a (2-fluorophenyl)zinc halide. While powerful, organozinc reagents are moisture-sensitive, requiring anhydrous reaction conditions. In comparative studies for similar bithiophene systems, the Suzuki reaction has sometimes been found to provide higher yields than the Negishi reaction. researchgate.net

Cyclization Reactions for Thiophene Ring Formation

Instead of functionalizing a pre-formed ring, the thiophene core can be constructed through cyclization reactions that assemble the ring from acyclic precursors. Several classical methods are applicable for creating substituted thiophenes. bohrium.com

Paal-Knorr Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form the thiophene ring. nih.govpharmaguideline.com

Gewald Aminothiophene Synthesis : This reaction involves the condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur, typically yielding a 2-aminothiophene. pharmaguideline.com While not directly producing a carboxylic acid, the amino group can be a precursor for other functionalities.

Fiesselmann Thiophene Synthesis : This approach involves the condensation of thioglycolic acid derivatives with compounds like β-chlorovinyl aldehydes or ketones. nih.gov It has been successfully used to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives, demonstrating its utility in building complex thiophene systems. nih.gov

Metal-Catalyzed Heterocyclization : Modern methods include the metal-catalyzed heterocyclization of functionalized alkynes containing a sulfur atom, which can offer high regioselectivity and atom economy. nih.gov

Regioselective Functionalization of the Thiophene Ring

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the thiophene ring. acs.org Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

For the synthesis of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, a direct arylation approach could involve starting with thiophene-2-carboxylic acid and selectively introducing the 2-fluorophenyl group at the C5 position. The C2- and C5-positions of the thiophene ring are the most susceptible to electrophilic substitution. pharmaguideline.com Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for the direct 5-arylation of thiophene derivatives with aryl bromides. rsc.org This method is environmentally attractive as it avoids the preparation of organometallic reagents and reduces waste. rsc.org The use of a pH-sensitive directing group can also control the position of functionalization, providing access to various substitution patterns on the thiophene core. nih.gov

Carboxylic Acid Group Introduction and Modification

The introduction of the carboxylic acid group at the C2 position of the thiophene ring is a critical step in the synthesis. This functionalization can be performed either before or after the introduction of the C5-aryl group.

Common methods for introducing the carboxylic acid group include:

Carboxylation of Lithiated Thiophenes : This is a widely used method involving the deprotonation of a thiophene derivative at the desired position with a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with carbon dioxide (CO₂). beilstein-journals.org For instance, 2,3,4,5-tetrachlorothiophene can be selectively lithiated at the 2-position and then carboxylated. beilstein-journals.org

Oxidation of Precursors : The carboxylic acid can be generated by oxidizing a precursor group at the C2 position. Suitable precursors include 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org

Palladium-Catalyzed Carbonylation : Halogenated thiophenes can be converted directly into carboxylic acids or their esters through palladium-catalyzed carbonylation reactions using carbon monoxide (CO). beilstein-journals.org Modern variations use condensed sources of CO, such as acetic anhydride (B1165640) and a formate (B1220265) anion, to avoid handling the highly toxic CO gas, making the process more suitable for parallel synthesis. nih.gov

Direct Carboxylation with CO₂ : Recent advances have enabled the direct carboxylation of thiophene C-H bonds using CO₂. This can be achieved using a base-mediated system of carbonates and carboxylates in a solvent-free medium or through catalysis with silver(I) compounds. researchgate.netmdpi.com

Once introduced, the carboxylic acid group can be modified. For example, it can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides, a common functional group in biologically active molecules. beilstein-journals.orggoogle.com

Carbonylation and Carboxylation Techniques

The introduction of the carboxylic acid group at the 2-position of the thiophene ring is a key synthetic step. Several established methods for the carboxylation of thiophene derivatives are applicable.

One common strategy involves the metalation of the thiophene ring followed by quenching with carbon dioxide. For instance, 2-substituted thiophenes can be lithiated using strong bases like n-butyllithium or undergo metal-halogen exchange from a bromo-precursor. The resulting organolithium or Grignard reagent is then reacted with solid carbon dioxide (dry ice) to install the carboxylate group. beilstein-journals.org

Direct C-H carboxylation of thiophenes with CO2 has also been achieved using various catalytic systems. These methods can be mediated by transition metals or base combinations, such as cesium carbonate and carboxylate salts, which facilitate the cleavage of the C-H bond and the insertion of CO2 under relatively mild, solvent-free conditions. mdpi.com Palladium-catalyzed carbonylation under CO pressure is another viable route to introduce the carboxyl functionality. beilstein-journals.org

Table 1: Selected Carboxylation Techniques for Thiophene Derivatives

| Method | Reagents | Key Features |

|---|---|---|

| Lithiation/Grignard | 1. n-BuLi or Mg2. CO₂ (dry ice) | High-yielding, versatile, requires anhydrous conditions. |

| Direct C-H Carboxylation | CO₂, Base (e.g., Cs₂CO₃) | Atom-economical, avoids pre-functionalization. mdpi.com |

| Palladium-Catalyzed | CO, Pd Catalyst, Alcohol | Forms the corresponding ester directly. beilstein-journals.org |

Esterification and Amidation Routes

The carboxylic acid moiety of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid serves as a handle for further modification, most commonly through esterification and amidation reactions.

Esterification: Standard esterification protocols are effective for converting thiophene-2-carboxylic acids into their corresponding esters. One of the most common methods involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, to yield the desired ester. nih.gov Direct esterification can also be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., Fischer esterification) or by using coupling agents.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry and is readily applied to 5-arylthiophene-2-carboxylic acids. The reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. To facilitate this, the carboxylic acid is activated using a variety of coupling agents. A common protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP). In this procedure, the carboxylic acid is dissolved in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the coupling agents and finally the amine. This method has been successfully used to synthesize a range of 5-aryl-N-phenylthiophene-2-carboxamides. Other reagents, such as titanium tetrachloride (TiCl₄) with a base like pyridine, can also mediate the direct condensation of thiophene carboxylic acids with amines. nih.gov

Derivatization Strategies of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid

Derivatization of the parent molecule can be achieved by modifying the phenyl ring, introducing new groups to the thiophene moiety, or by forming conjugates and prodrugs from the carboxylic acid group.

Synthesis of Analogues with Varied Phenyl Substituents

A powerful strategy for creating analogues of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is to vary the substitution pattern on the phenyl ring. The most efficient and widely used method for this purpose is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov

This palladium-catalyzed reaction typically involves the coupling of a halogenated thiophene derivative (e.g., methyl 5-bromothiophene-2-carboxylate) with a variously substituted phenylboronic acid or boronic ester. The reaction is carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium phosphate). mdpi.comnih.gov By employing a diverse range of commercially available or synthetically accessible phenylboronic acids, a library of analogues with different electronic and steric properties on the phenyl ring can be generated. Subsequent hydrolysis of the ester group then yields the target carboxylic acids.

Table 2: Suzuki-Miyaura Coupling for Analogue Synthesis

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|

| 5-Bromothiophene-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Arylthiophene-2-carboxylate mdpi.com |

Introduction of Diverse Functional Groups on the Thiophene Moiety

The thiophene ring itself is amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the deactivating, meta-directing carboxylic acid at C2 and the activating, ortho-, para-directing fluorophenyl group at C5—will influence the regioselectivity of these reactions. Electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating phenyl group and meta to the deactivating carboxyl group.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

Nitration: Introduction of a nitro group (-NO₂) can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, though conditions must be carefully controlled due to the sensitivity of the thiophene ring. semanticscholar.orgresearchgate.net

Another powerful method for functionalization involves lithiation. Treatment of a thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) can result in deprotonation at an available position on the thiophene ring, creating a nucleophilic center that can react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

Formation of Conjugates and Prodrugs

The carboxylic acid group is an ideal anchor for the formation of conjugates and prodrugs, which can be designed to modify the molecule's physicochemical properties, such as solubility, stability, and bioavailability.

Prodrugs: A common prodrug strategy for carboxylic acids is esterification. ebrary.net By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its ability to cross biological membranes. These ester prodrugs are designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent carboxylic acid. nih.gov Amidomethyl esters are one specific class of ester prodrugs that show rapid enzymatic cleavage. nih.gov

Conjugates: The carboxylic acid can be linked to other molecules to form conjugates. For example, amide coupling with amino acids, peptides, or other pharmacologically active molecules can create bioconjugates with novel properties. Synthesis of thiourea (B124793) derivatives from 2-thiophenecarboxylic acid represents another strategy for creating conjugates with distinct biological profiles. farmaciajournal.com

Advanced Structural and Spectroscopic Characterization of 5 2 Fluorophenyl Thiophene 2 Carboxylic Acid and Its Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and the spatial orientation of molecules relative to one another.

Based on analyses of analogous compounds, such as 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, the molecule of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is expected to adopt a largely planar conformation. nih.gov The thiophene (B33073) and fluorophenyl rings are likely to be nearly coplanar to maximize π-system conjugation, with a relatively small dihedral angle between them. The carboxylic acid group is also anticipated to be approximately coplanar with the thiophene ring to which it is attached. nih.gov

In the solid state, carboxylic acids are well-known for forming highly predictable and stable supramolecular structures. acs.org The most common and robust of these is the centrosymmetric dimer, where two molecules are linked through a pair of strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.govmdpi.com This arrangement, described by the graph set notation R²₂(8), is a dominant feature in the crystal engineering of carboxylic acids and would be the expected primary packing motif for 5-(2-Fluorophenyl)thiophene-2-carboxylic acid. mdpi.commdpi.com

Table 1: Predicted Hydrogen Bond Parameters for the Carboxylic Acid Dimer Motif

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O–H···O | ~ 0.8-0.9 | ~ 1.7-1.9 | ~ 2.6-2.7 | ~ 170-180 |

Data are typical values for carboxylic acid dimers observed in crystal structures.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The most downfield signal is anticipated for the carboxylic acid proton, typically appearing as a broad singlet in the 10.0-13.0 ppm region due to its acidic nature and hydrogen bonding with the solvent. compoundchem.com The protons on the aromatic rings will appear in the range of approximately 7.0-8.5 ppm. libretexts.orglibretexts.org The two protons on the thiophene ring will appear as doublets, coupling to each other. The four protons on the 2-fluorophenyl ring will exhibit more complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet (br s) |

| Thiophene H3/H4 | 7.0 - 8.0 | doublet (d) |

| Thiophene H4/H3 | 7.0 - 8.0 | doublet (d) |

| Fluorophenyl H3'/H4'/H5'/H6' | 7.1 - 8.2 | multiplet (m) |

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, one for each unique carbon atom in the asymmetric molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with its signal expected in the 165-185 ppm range. oregonstate.eduwisc.edu The aromatic carbons of the thiophene and fluorophenyl rings will resonate between approximately 115 and 150 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), appearing as a doublet, while other nearby carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 185 |

| Aromatic/Thiophene Carbons | 115 - 150 |

| Quaternary Carbons (C-C link) | 130 - 150 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. sdsu.edu Cross-peaks would be observed between the two adjacent protons on the thiophene ring and among the adjacent protons on the fluorophenyl ring, confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond C-H correlation). sdsu.edu It allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This technique connects the different fragments of the molecule. For instance, it would show correlations from the thiophene protons to the carbons of the fluorophenyl ring, and vice versa, confirming the link between the two rings. rsc.org It would also show a key correlation from the thiophene proton at position 3 to the carboxylic acid carbon, confirming the position of the carboxyl group. researchgate.net

Table 4: Expected Key HMBC (²JCH and ³JCH) Correlations

| Proton (¹H) | Correlated Carbon (¹³C) |

| Thiophene H-3 | C-2, C-4, C-5, -C OOH |

| Thiophene H-4 | C-2, C-3, C-5, C-1' (Fluorophenyl) |

| Fluorophenyl H-6' | C-2', C-4', C-5 (Thiophene) |

| Fluorophenyl H-3' | C-1', C-2', C-5' |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, the molecular ion peak (M•+) is a critical data point. The fragmentation pattern, resulting from the breakup of the energetically unstable molecular ion, offers valuable clues about the molecule's structure. libretexts.org

For aromatic carboxylic acids, fragmentation often begins with the loss of small, stable neutral molecules or radicals from the carboxylic acid group. libretexts.orgyoutube.com Common initial fragmentation steps include the loss of a hydroxyl radical (•OH), resulting in an [M-17]+ peak, or the loss of the entire carboxyl group (•COOH), leading to an [M-45]+ peak. libretexts.orgyoutube.com The stability of the resulting acylium ion ([M-OH]+) often makes it a prominent peak in the spectrum. libretexts.org Subsequent fragmentations can involve the thiophene or fluorophenyl rings.

Table 1: Predicted Mass Spectrometry Fragmentation for 5-(2-Fluorophenyl)thiophene-2-carboxylic acid

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₁H₇FO₂S]•⁺ | Molecular Ion (M•+) | 238.01 |

| [C₁₁H₆FO₂S]⁺ | Loss of a hydrogen atom ([M-H]⁺) | 237.00 |

| [C₁₁H₇FOS]⁺ | Loss of a hydroxyl radical ([M-OH]⁺) | 221.01 |

| [C₁₀H₇FS]⁺ | Loss of a carboxyl group ([M-COOH]⁺) | 194.02 |

Note: The predicted m/z values are based on the most common isotopes of the elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. vscht.cz This technique is exceptionally useful for identifying the functional groups present in a compound. The IR spectrum of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is expected to show characteristic absorption bands corresponding to its carboxylic acid, thiophene, and fluorophenyl moieties.

The most prominent feature for a carboxylic acid is the very broad O–H stretching band, which typically appears in the 3300-2500 cm⁻¹ region. vscht.cz This broadening is due to strong hydrogen bonding between molecules, often forming dimers in the solid state. nih.gov The carbonyl (C=O) stretch gives rise to a strong, sharp absorption band, usually between 1760 and 1690 cm⁻¹. udel.edu Aromatic C=C stretching vibrations from both the thiophene and phenyl rings are expected in the 1600-1400 cm⁻¹ range. vscht.cz The C-S stretching vibration of the thiophene ring can also be observed. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for 5-(2-Fluorophenyl)thiophene-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300–2500 (very broad) |

| Aromatic Ring | C–H Stretch | 3100–3000 |

| Carbonyl | C=O Stretch | 1760–1690 (strong, sharp) |

| Aromatic Rings | C=C Stretch | 1600–1400 |

| Carboxylic Acid | C–O Stretch | 1300–1080 |

| Thiophene Ring | C–S Stretch | 821-808 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain insights into the nature and prevalence of different types of contacts between molecules. Key visualizations include the normalized contact distance (d_norm), shape index, and 2D fingerprint plots. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~35-50% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| C···H / H···C | ~20-35% | Indicates interactions between carbon and hydrogen atoms, often part of C-H···π interactions. nih.gov |

| O···H / H···O | ~10-20% | Primarily represents the strong O-H···O hydrogen bonds of the carboxylic acid dimers. researchgate.net |

| F···H / H···F | ~5-10% | Contacts involving the fluorine atom, contributing to the crystal packing. nih.gov |

| S···H / H···S | <5% | Minor contacts involving the thiophene sulfur atom. nih.gov |

Note: The percentage contributions are estimates based on analyses of similar thiophene-containing crystal structures.

Computational and Theoretical Investigations of 5 2 Fluorophenyl Thiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid at the atomic and molecular levels. These calculations offer a detailed perspective on the molecule's electronic and geometric structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations for derivatives of thiophene-2-carboxylic acid are typically performed to determine optimized geometries, bond lengths, and bond angles, which are crucial for understanding the molecule's stability and reactivity. nih.govmdpi.com For instance, studies on related thiophene (B33073) derivatives have utilized the B3LYP functional with a 6-311G(d,p) basis set to achieve accurate predictions of their molecular structures. mdpi.comresearchgate.net

In the case of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, DFT studies would reveal the influence of the 2-fluorophenyl and carboxylic acid groups on the thiophene ring. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group is expected to significantly impact the electron density distribution across the molecule. The optimized geometry would likely show a certain degree of torsion between the thiophene and phenyl rings, which is a critical factor in determining the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Table 1: Representative Bond Lengths and Angles for Thiophene Derivatives from DFT Studies Please note: This table is illustrative and contains data from related thiophene compounds, not 5-(2-Fluorophenyl)thiophene-2-carboxylic acid itself, as specific experimental or computational data for this exact compound is not readily available in the cited literature.

| Bond/Angle | Typical Value |

| C=C (thiophene) | 1.37 - 1.38 Å |

| C-S (thiophene) | 1.72 - 1.74 Å |

| C-C (inter-ring) | 1.45 - 1.48 Å |

| ∠(C-S-C) | ~92° |

| ∠(S-C=C) | ~111° |

| Dihedral Angle | 20° - 40° |

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. semanticscholar.org

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For thiophene derivatives, this energy gap can be tuned by introducing different substituent groups. nih.govderpharmachemica.com The presence of the electron-withdrawing 2-fluorophenyl group in 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is expected to lower both the HOMO and LUMO energy levels. The precise effect on the energy gap would depend on the relative stabilization of these orbitals.

Table 2: Frontier Molecular Orbital Energies and Related Properties for Analogous Thiophene Compounds This table presents typical values for thiophene derivatives to illustrate the concepts, as specific data for 5-(2-Fluorophenyl)thiophene-2-carboxylic acid is not available in the provided search results.

| Parameter | Representative Value (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -2.0 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 |

| Ionization Energy (I) | 5.0 to 6.5 |

| Electron Affinity (A) | 2.0 to 3.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

For 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them prone to electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential (blue). The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The aromatic rings would generally show regions of negative potential above and below the plane of the rings, characteristic of π-systems. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior, offering insights into its conformational flexibility and structural stability over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, a key aspect of its conformational landscape is the dihedral angle between the thiophene and the 2-fluorophenyl rings. Energy minimization calculations are performed to identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. These calculations help in understanding the preferred three-dimensional structure of the molecule, which is essential for its biological activity and material properties.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the fluctuations and conformational changes of the molecule over time. nih.gov

An MD simulation of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, typically in a solvent environment, would reveal the flexibility of the molecule, particularly the rotational dynamics of the phenyl-thiophene bond and the carboxylic acid group. These simulations can also provide insights into the stability of intramolecular hydrogen bonds and the molecule's interactions with its surrounding environment. The results of MD simulations are valuable for understanding how the molecule might behave in a biological system or in a material matrix.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

Computational docking studies on thiophene derivatives, which share a core structure with 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, have been performed to elucidate their potential as inhibitors for various biological targets. These studies predict how the ligand positions itself within the protein's active site and identify the key intermolecular interactions stabilizing the complex.

For analogous thiophene-based compounds, interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues like Arginine, Lysine, or Asparagine in a protein's active site. The thiophene ring and the fluorophenyl group contribute to hydrophobic and π-stacking interactions with nonpolar residues such as Leucine, Isoleucine, and Phenylalanine. The fluorine atom itself can participate in halogen bonding or other electrostatic interactions, further anchoring the ligand.

In studies of similar α,β-unsaturated carbonyl compounds containing a thiophene ring, docking analyses against bacterial protein targets like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) revealed specific binding modes. nih.gov The interactions often involve the key functional groups forming hydrogen bonds and the aromatic rings fitting into hydrophobic pockets, which is a mechanism that can be extrapolated to 5-(2-Fluorophenyl)thiophene-2-carboxylic acid. nih.gov The prediction of these ligand-protein interactions is crucial for understanding the compound's mechanism of action at a molecular level. researchgate.netplos.org

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the protein target. This affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

For thiophene derivatives docked against various protein targets, a range of binding affinities has been reported, demonstrating the utility of these compounds as potential inhibitors. For example, in a study of novel thiophene compounds, molecular docking against bacterial protein targets yielded significant binding energies. nih.gov The compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a structural analog, showed favorable binding affinities with target proteins DHFR and DHSS, with binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.gov Similarly, docking studies of thiophene-2-carboxamide derivatives with the protein tyrosine phosphatase 1B (PTP1B) enzyme, a target in cancer, also showed potent inhibitory activity, indicating strong binding affinities. researchgate.net

These values suggest that 5-(2-Fluorophenyl)thiophene-2-carboxylic acid could exhibit strong binding to various biological targets, a hypothesis that warrants further in vitro validation.

| Analogous Compound | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Dihydrofolate Reductase (DHFR) | -7.07 |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Dehydrosqualene Synthase (DHSS) | -7.05 |

| Thiophene-2-carboxamide derivative 5b | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified, but showed highest activity (IC50 = 5.25 µM) |

| Thiophene-2-carboxamide derivative 5c | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified, but showed potential activity (IC50 = 6.37 µM) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. mdpi.com These theoretical predictions are invaluable for confirming molecular structures and interpreting experimental spectra. uncw.edugithub.io

For 2-thiophene carboxylic acid and its derivatives, DFT calculations using basis sets like 6-31G** or 6-311G(d,p) have been employed to compute vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts. mdpi.comiosrjournals.org The calculations provide a theoretical spectrum that can be compared with experimental data. A scaled quantum mechanical force field (SQMFF) methodology is often applied to correct for systematic overestimation of vibrational frequencies by the calculations. iosrjournals.org

Infrared (IR) Spectroscopy: Theoretical IR spectra for thiophene derivatives predict characteristic vibrational modes. For the thiophene ring, C-C stretching vibrations are typically predicted in the 1530-1350 cm⁻¹ region. iosrjournals.org The C-S stretching vibration is often calculated to appear between 850 and 640 cm⁻¹. iosrjournals.org For 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, key predicted peaks would include the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1000 cm⁻¹), and various aromatic C-H and C=C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu These calculations determine the magnetic shielding around each nucleus, from which chemical shifts are derived. For 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, predictions would detail the chemical shifts for the protons on the thiophene and fluorophenyl rings, as well as the carbons in these rings and the carboxyl group. The predicted spectra help in assigning the signals observed in experimental NMR.

| Spectroscopic Parameter | Predicted Vibrational Mode / Chemical Shift Region | Reference Functional Group / Atom |

|---|---|---|

| IR Frequency (cm⁻¹) | ~1700 | Carboxylic Acid C=O stretch |

| IR Frequency (cm⁻¹) | 1530-1350 | Thiophene Ring C-C stretch |

| IR Frequency (cm⁻¹) | 850-640 | Thiophene Ring C-S stretch |

| IR Frequency (cm⁻¹) | ~1200-1000 | Aryl C-F stretch |

| ¹H NMR (ppm) | 7.0-8.5 | Aromatic Protons (Thiophene and Phenyl Rings) |

| ¹³C NMR (ppm) | 160-170 | Carboxylic Acid Carbon |

Nonlinear Optical (NLO) Properties Theoretical Prediction

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and signal processing. researchgate.net Computational methods, especially DFT, are widely used to predict the NLO properties of organic molecules. Key NLO parameters include the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

The NLO response of a molecule is strongly related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, the thiophene ring can act as a π-spacer and part of the donor system, while the carboxylic acid and fluorophenyl groups have electron-withdrawing characteristics.

Theoretical studies on similar D-π-A (Donor-π-Acceptor) systems show that structural modifications, such as the introduction of fluorine atoms, can significantly enhance NLO properties. scielo.org.mxscielo.org.mx A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response. scielo.org.mxnih.gov Calculations on related thiophene chromophores have demonstrated significant NLO responses, with first hyperpolarizability (β_tot_) values on the order of 10⁻²⁷ to 10⁻²⁹ esu. nih.gov For instance, some designed thiophene-based chromophores have shown predicted β_tot_ values as high as 8.43 × 10⁻²⁷ esu. nih.gov The incorporation of fluorine is known to lower the HOMO-LUMO gap and can increase the hyperpolarizability values, suggesting that 5-(2-Fluorophenyl)thiophene-2-carboxylic acid may possess favorable NLO characteristics. scielo.org.mx

| NLO Property | Symbol | Typical Predicted Value Range for Analogous Systems |

|---|---|---|

| Average Linear Polarizability | <α> | ~2.8 x 10⁻²² esu |

| First Hyperpolarizability | β_tot_ | 10⁻²⁷ - 10⁻²⁹ esu |

| Second Hyperpolarizability | γ_tot_ | ~13.0 x 10⁻³² esu |

Pre Clinical Biological Activity and Mechanistic Elucidation of 5 2 Fluorophenyl Thiophene 2 Carboxylic Acid and Analogues

Anti-inflammatory Activity Research

The anti-inflammatory potential of thiophene (B33073) derivatives has been explored through a variety of in vitro and in vivo models, demonstrating their ability to modulate key inflammatory pathways.

In Vitro Enzyme Inhibition Studies (e.g., COX, LOX)

A primary mechanism for the anti-inflammatory action of many therapeutic agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively. Several studies have demonstrated the potential of thiophene-2-carboxylic acid analogues as inhibitors of these enzymes.

For instance, a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their dual 5-LOX/COX inhibitory activity. mdpi.com These studies often reveal structure-activity relationships, where different substitutions on the thiophene ring influence the potency and selectivity of inhibition. In one study, certain 2,3,4-trisubstituted thiophene derivatives were evaluated for their in vitro COX-1/COX-2 and 5-LOX inhibitory activities, with some compounds showing selective COX-2 inhibition. mdpi.com For example, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide demonstrated a notable selectivity for COX-2 with an IC50 value of 5.45 μM, alongside a respectable 5-LOX inhibitory activity (IC50 = 4.33 μM). mdpi.com

Table 1: In Vitro COX/LOX Inhibitory Activity of Selected Thiophene Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 45.62 | 5.45 | 4.33 | 8.37 |

| Celecoxib (Reference) | 18.04 | 1.17 | - | 15.44 |

In Vivo Anti-inflammatory Models (e.g., paw edema, mast cell degranulation)

The in vivo anti-inflammatory efficacy of thiophene analogues is commonly assessed using the carrageenan-induced paw edema model in rodents. This model allows for the evaluation of a compound's ability to reduce acute inflammation. nih.govnih.gov Various thiophene derivatives have shown significant inhibition of paw edema, with some compounds exhibiting activity superior to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov For example, one study found that a thiophene derivative at a dose of 50 mg/kg produced a 58.46% inhibition of paw edema, which was greater than the 47.73% inhibition observed with indomethacin. nih.govnih.gov

The anti-inflammatory activity of these compounds is often dose-dependent. Studies have shown that as the dose of the thiophene derivative increases, the percentage of edema inhibition also increases, indicating a direct therapeutic effect.

Table 2: In Vivo Anti-inflammatory Activity of Selected Thiophene Analogues in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Thiophene Derivative 1 | 50 | 58.46 |

Modulation of Inflammatory Cytokines and Signaling Pathways (e.g., TNF-α, IL-8, ERK, p38, NF-κB)

The anti-inflammatory effects of thiophene derivatives extend to the modulation of pro-inflammatory cytokines and intracellular signaling pathways. These compounds have been shown to regulate the expression of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which are key mediators of the inflammatory response. nih.govgoogleapis.com

Furthermore, the anti-inflammatory actions of thiophene analogues are associated with the regulation of critical signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) and p38 pathways, as well as the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net By inhibiting these pathways, thiophene derivatives can effectively reduce the transcription of genes encoding for pro-inflammatory proteins.

Anticancer Activity Studies

The anticancer potential of thiophene-based compounds has been investigated through their cytotoxic effects on various cancer cell lines and their ability to inhibit specific molecular targets involved in cancer progression.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., Hep3B, A431, MCF7, HCT116, A549, PC-3)

Numerous studies have reported the in vitro cytotoxicity of thiophene analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

For example, a series of trisubstituted thiophene-3-carboxamide selenide derivatives were evaluated for their antiproliferative activity, with one compound demonstrating an IC50 value of 3.20 ± 0.12 μM against the HCT116 (colon cancer) cell line. nih.gov This compound also showed promising activity against other cancer cell lines, with IC50 values ranging from 7.86 ± 0.09 to 8.81 ± 0.14 μM. nih.gov Similarly, novel fused thiophene derivatives have been screened for their anticancer activity against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, with some compounds showing IC50 values in the low micromolar range.

Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Thiophene Analogues Against Various Cancer Cell Lines

| Compound | Hep3B | A431 | MCF7 | HCT116 | A549 | PC-3 |

|---|---|---|---|---|---|---|

| Thiophene-3-carboxamide selenide derivative | - | - | 8.81 ± 0.14 | 3.20 ± 0.12 | 7.86 ± 0.09 | - |

| Fused Thiophene Derivative 1 | - | - | - | - | - | 2.15 |

| Fused Thiophene Derivative 2 | - | - | - | - | - | 3.12 |

Target-Specific Inhibition (e.g., EGFR, VEGFR-2/AKT, GATA4, NKX2-5)

The anticancer activity of thiophene derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival. Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are two such targets that have been extensively studied.

Several thiophene-based compounds have been identified as potent inhibitors of EGFR kinase. For instance, a thiophene-3-carboxamide selenide derivative exhibited impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM. nih.gov Other studies have reported thiophene-based derivatives with even more potent EGFR inhibition, with IC50 values in the low nanomolar range. mdpi.com

In addition to EGFR, VEGFR-2, a key mediator of angiogenesis, is another important target for thiophene analogues. Novel fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and the downstream signaling molecule AKT. mdpi.com One such compound demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.075 μM. researchgate.net

Table 4: Target-Specific Inhibition (IC50) of Selected Thiophene Analogues

| Compound | Target | IC50 |

|---|---|---|

| Thiophene-3-carboxamide selenide derivative | EGFR | 94.44 nM |

| Thieno[2,3-d] mdpi.comnih.govnih.govtriazine derivative | EGFR | 0.47 nM |

| Fused Thiophene Derivative | VEGFR-2 | 0.075 µM |

Apoptosis Induction and Cell Cycle Modulation

Thiophene carboxylic acid derivatives have demonstrated significant potential in oncology by inducing programmed cell death (apoptosis) and modulating the cell cycle in cancer cells. Research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed their capability to promote apoptosis in MDA-MB-231 breast cancer cells. One promising compound from this series, b19, not only inhibited cancer cell proliferation and invasion but also effectively triggered apoptosis. nih.gov

Further investigations into related thiophene structures have elucidated specific effects on cell cycle progression. For instance, certain thiophene carboxamide derivatives have been shown to cause cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of tumor cells. nih.gov Studies on other heterocyclic compounds with structural similarities also support these findings. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines.

The induction of apoptosis is a key therapeutic goal in cancer treatment. The p53 protein plays a crucial role in this process by inducing cell-cycle arrest and promoting the expression of genes that lead to DNA repair or, if the damage is too severe, apoptosis. nih.govnih.govsemanticscholar.org The ability of p53 to activate apoptotic pathways is regulated by various proteins, including the ASPP family, which can enhance p53's binding to the promoters of apoptotic genes. nih.gov The mechanism by which thiophene derivatives induce apoptosis may involve these classical pathways, representing a promising avenue for the development of new anticancer agents.

In Vivo Tumor Model Efficacy (non-human)

The anti-cancer potential of thiophene-based compounds has been substantiated in non-human, in vivo models. In a study utilizing a breast cancer mouse xenograft model, newly synthesized thiophenyl thieno[2,3-d]pyrimidin-4-one derivatives demonstrated significant anti-tumor activity. mdpi.com Treatment with these compounds led to a noticeable reduction in tumor growth starting from the second day of administration, with the maximum effect observed after eight days. mdpi.com This in vivo efficacy correlated well with the inhibitory patterns observed in in vitro experiments on cancer cell lines. mdpi.com

These findings highlight the therapeutic potential of the thiophene scaffold in developing effective anti-cancer agents. The ability of these compounds to inhibit tumor growth in a living organism provides a crucial step in the pre-clinical validation process, suggesting that derivatives of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid could exhibit similar or enhanced efficacy in animal models of cancer.

Antimicrobial Activity Investigations

Antibacterial Efficacy (e.g., against Salmonella Typhi)

Thiophene-2-carboxylic acid and its derivatives have emerged as a significant class of compounds with notable antibacterial properties. nih.gov Extensive research has demonstrated their efficacy against a range of bacteria, including drug-resistant strains.

A study focused on extensively drug-resistant (XDR) Salmonella Typhi synthesized a series of 2-ethylhexyl 5-bromothiophene-2-carboxylate analogues. nih.govnih.govresearchgate.netdntb.gov.ua Among these, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated exceptional antibacterial activity, with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL against XDR S. Typhi. nih.govnih.govresearchgate.net This particular analogue showed greater potency than the conventional antibiotics ciprofloxacin and ceftriaxone, to which the tested S. Typhi strain was resistant. nih.govresearchgate.net

The antibacterial activity of these compounds was concentration-dependent, with larger zones of inhibition observed at higher concentrations in agar well diffusion assays. nih.govmdpi.com The table below summarizes the MIC and minimum bactericidal concentration (MBC) for the most active compound against XDR S. Typhi.

| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | 3.125 | 6.25 | nih.gov |

Other studies have also highlighted the broad-spectrum potential of thiophene derivatives. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown efficacy against Extended-Spectrum-β-Lactamase (ESBL) producing Escherichia coli. mdpi.com Additionally, various 3-substituted thiophene-2-carboxamide derivatives have displayed activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. nih.gov

Antifungal Properties

Derivatives of thiophene carboxylic acid have been investigated for their potential as antifungal agents, showing activity against a variety of pathogenic fungi. Studies have synthesized and tested new thioureides of 2-thiophene carboxylic acid, which demonstrated significant in vitro antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 µg/mL to 500 µg/mL. farmaciajournal.com

The antifungal efficacy of these compounds appears to be influenced by the specific chemical groups attached to the core thiophene structure. For instance, compounds bearing three fluorine atoms on an associated phenyl ring exhibited the most intensive antifungal activity. researchgate.net Research on other heterocyclic compounds containing the thiophene moiety has also yielded promising results. A series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles were tested against various fungal strains, with some derivatives showing high activity against Candida albicans, Candida spp., and Cryptococcus neoformans. nih.gov One compound, in particular, was highly effective against C. neoformans with an MIC of less than 0.048 µg/ml and showed moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.gov

The table below presents data on the antifungal activity of selected thiophene and related derivatives against various fungal pathogens.

| Compound Class | Fungal Strain | MIC Range | Reference |

|---|---|---|---|

| 2-Thiophene carboxylic acid thioureides | Various Fungi | 7.8 - 500 µg/mL | farmaciajournal.com |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative (5a) | Cryptococcus neoformans | <0.048 µg/mL | nih.gov |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative (5a) | Aspergillus niger / fumigatus | 1.56 - 6.25 µg/mL | nih.gov |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives (5d, 5e) | Candida albicans / spp. | 0.048 - 3.12 µg/mL | nih.gov |

These findings underscore the potential of the thiophene scaffold in the development of new antifungal drugs, particularly in an era of increasing resistance to existing therapies. farmaciajournal.com

Antiviral Activity Exploration (e.g., HCV NS5B polymerase inhibitors, Enterovirus replication)

The thiophene carboxylic acid scaffold has been identified as a promising backbone for the development of antiviral agents. google.com Research has particularly focused on its utility in inhibiting key viral enzymes necessary for replication.

A significant area of investigation has been the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. plos.orgwikipedia.org Thiophene-2-carboxylic acids have been discovered to be potent inhibitors of this enzyme. nih.gov These molecules function as non-nucleoside inhibitors, binding to an allosteric site on the enzyme rather than the active site. wikipedia.org Specifically, they bind to a shallow hydrophobic pocket located at the base of the thumb domain of the NS5B polymerase. nih.govnih.gov This binding event induces a conformational change in the enzyme, thereby inhibiting its function and, consequently, halting HCV RNA replication. nih.gov Structure-activity relationship (SAR) studies have led to the identification of tertiary amide derivatives of thiophene-2-carboxylic acids that show potent inhibition of both the HCV NS5B polymerase in vitro and HCV subgenomic RNA replication in cell-based assays. nih.gov

The antiviral potential of thiophene derivatives extends to other viruses as well. Although direct studies on 5-(2-Fluorophenyl)thiophene-2-carboxylic acid against enteroviruses are limited, related thiophene compounds have been explored as inhibitors of various viral processes. For instance, novel thiophene derivatives have been identified as potent inhibitors of the neuraminidase (NA) enzyme of the influenza virus, a key target for anti-influenza drugs. nih.govresearchgate.net The development of small-molecule inhibitors is a critical strategy against enteroviruses, which are responsible for a wide range of diseases from the common cold to more severe conditions like encephalitis. semanticscholar.org The general approach for such antivirals is to target either viral proteins or host factors that are essential for the viral replication cycle. google.comsemanticscholar.org Given the proven inhibitory action of thiophene derivatives on viral polymerases like HCV NS5B, it is plausible that analogues could be designed to target the RNA-dependent RNA polymerase of enteroviruses, which is also crucial for their replication.

Other Therapeutic Potentials (e.g., Antiplasmodial activity, spasmolytic effects, antitubercular activity)

The thiophene scaffold is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Analogues of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid have been investigated for several other potential medical applications, including antiplasmodial, spasmolytic, and antitubercular activities.

Antiplasmodial Activity

The thiophene ring is a key structural motif in numerous compounds demonstrating activity against various parasites, including Plasmodium species, the causative agents of malaria researchgate.net. While specific studies detailing the antiplasmodial activity of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid are not extensively documented in the literature, the broader class of thiophene and benzothiophene derivatives has shown promise. For instance, certain benzothiophene-aminoquinoline conjugates have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum researchgate.net. The mechanism for some related compounds has been linked to the inhibition of hemozoin formation, a critical detoxification process for the parasite researchgate.net. Further investigation is required to determine if 5-arylthiophene-2-carboxylic acids share this therapeutic potential.

Spasmolytic Effects

Derivatives of 5-arylthiophene-2-carboxylic acid have shown significant potential as spasmolytic agents, which are compounds that can relieve spasms of smooth muscle. In a study investigating compounds synthesized via a Suzuki cross-coupling reaction with 5-bromothiophene-2-carboxylic acid, several analogues demonstrated potent relaxant effects on K+ (80 mM)-induced contractions in isolated rat duodenum preparations.

Particularly noteworthy was the activity of esterified derivatives. For example, pentyl and phenethyl esters of various 5-arylthiophene-2-carboxylic acids showed complete relaxation of induced contractions with EC50 values in the low micromolar range. The compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate was identified as having an excellent spasmolytic effect d-nb.info. This suggests that the 5-arylthiophene-2-carboxylic acid scaffold is a promising template for the development of new antispasmodic drugs.

| Compound | Aryl Substituent | Ester Group | Spasmolytic Activity (EC50 in µM) |

|---|---|---|---|

| 5c | 4-Chlorophenyl | Pentyl | 1.39 |

| 10d | 3,4-Dichlorophenyl | Phenethyl | 1.26 |

| 10b | 4-Methylphenyl | Phenethyl | 2.13 |

| 10e | 4-Methoxyphenyl | Phenethyl | 2.89 |

| 10c | 4-Chlorophenyl | Phenethyl | 3.14 |

| 5a | Phenyl | Pentyl | 4.21 |

| 5b | 4-Methylphenyl | Pentyl | 7.09 |

| 5d | 4-Methoxyphenyl | Pentyl | 11.8 |

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The thiophene nucleus is a component of several compounds investigated for this purpose. While direct studies on 5-(2-Fluorophenyl)thiophene-2-carboxylic acid are limited, related structures such as benzo[b]thiophene-2-carboxylic acid and 2-amino-5-phenylthiophene-3-carboxylic acid derivatives have demonstrated potent antimycobacterial properties phytopharmajournal.comnih.gov.

These compounds have shown efficacy against both drug-susceptible and drug-resistant Mtb strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range nih.gov. The activity of these analogues suggests that the 5-phenylthiophene-2-carboxylic acid core could serve as a valuable scaffold for developing new anti-TB drugs.

| Compound Scaffold | Derivative Example | Activity (MIC in µM) | Mtb Strain |

|---|---|---|---|

| 2-Amino-5-phenylthiophene-3-carboxylic acid | Compound 10d | 1.9 | Mtb H37Rv |

| 2-Amino-5-phenylthiophene-3-carboxylic acid | Compound 15 | 3.1 | Mtb H37Rv |

| 2-Amino-5-phenylthiophene-3-carboxylic acid | Compound 12h | 7.7 | Mtb H37Rv |

| 2-Amino-5-phenylthiophene-3-carboxylic acid | Compound 12k | 6.5 | Mtb H37Rv |

| Benzo[b]thiophene-2-carboxylic acid | Compound 7b | 2.73–22.86 µg/mL | MDR-Mtb |

| Benzo[b]thiophene-2-carboxylic acid | Compound 8c | 0.60 µg/mL | M. bovis BCG (dormant) |

Biological Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential. For analogues of 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, research has pointed to several enzymes and biochemical pathways as points of interaction.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall and a validated target for tuberculosis drug development nih.gov. Several classes of thiophene-containing compounds, particularly thiophene-arylamide derivatives, have been identified as potent inhibitors of DprE1 nih.gov. Structural studies have shown that the thiophene moiety binds deep within the active site of the enzyme, forming key hydrophobic interactions and hydrogen bonds with residues such as His132, Lys418, and Ser228 nih.gov. This interaction blocks the enzyme's function, leading to a potent bactericidal effect nih.gov.

β-ketoacyl-acyl carrier protein synthase III (mtFabH): The mtFabH enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in M. tuberculosis, which is responsible for the synthesis of mycolic acids, a unique and essential part of the mycobacterial cell wall. Molecular docking simulations have been performed on 2-amino-5-phenylthiophene-3-carboxylic acid derivatives, close analogues of the subject compound, to predict their binding mode within the mtFabH active site nih.gov. These studies suggest that the thiophene scaffold can serve as a template for designing inhibitors that target this crucial enzymatic step nih.gov.

Hepatitis C Virus (HCV) NS5B Polymerase: The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. Thiophene-2-carboxylic acid derivatives have been identified as a novel class of allosteric inhibitors of NS5B. These compounds bind to a site on the thumb domain of the enzyme, approximately 35Å from the catalytic active site. This binding is thought to prevent the conformational changes necessary for the polymerase to enter its active, closed state, thereby inhibiting RNA synthesis.

Thromboxane Synthetase: Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a target for antithrombotic therapies. Thromboxane synthetase is the enzyme responsible for converting prostaglandin H2 into thromboxane A2. Various thiophene-2-carboxylic acid derivatives have been shown to be strong inhibitors of this enzyme researchgate.net. This inhibitory action reduces the formation of pro-aggregatory thromboxane A2, suggesting a potential application for these compounds as antithrombotic agents.

| Enzyme/Receptor Target | Associated Disease/Condition | Role of Thiophene Analogues |

|---|---|---|

| DprE1 | Tuberculosis | Non-covalent inhibitor binding to the active site |

| mtFabH | Tuberculosis | Predicted to bind to the active site, inhibiting mycolic acid synthesis |

| HCV NS5B Polymerase | Hepatitis C | Allosteric inhibitor binding to the thumb domain |

| Thromboxane Synthetase | Thrombosis / Cardiovascular Disease | Inhibitor of thromboxane A2 synthesis |

The inhibition of the enzymes listed above implicates 5-(2-Fluorophenyl)thiophene-2-carboxylic acid and its analogues in several critical biochemical pathways.

Mycobacterial Cell Wall Biosynthesis: By targeting DprE1, thiophene derivatives interfere with the arabinogalactan synthesis pathway. DprE1 is responsible for a key epimerization step that produces decaprenylphosphoryl-β-D-arabinofuranose (DPA), an essential precursor for the arabinan polymers of the mycobacterial cell wall nih.gov. Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death.

Mycolic Acid Synthesis (FAS-II Pathway): The predicted targeting of mtFabH places these compounds as inhibitors of the mycolic acid biosynthesis pathway. mtFabH initiates the elongation cycles of the FAS-II system, which produces the long-chain fatty acids that are the precursors to mycolic acids. Disrupting this pathway compromises the unique outer membrane of mycobacteria, making them more susceptible to other drugs and host immune responses.

Viral RNA Replication: The inhibition of the HCV NS5B polymerase directly halts the replication of the viral genome. This enzyme is responsible for synthesizing new RNA strands using the viral RNA as a template. By preventing the polymerase from functioning, thiophene-based allosteric inhibitors can stop the viral life cycle, preventing the production of new virus particles.